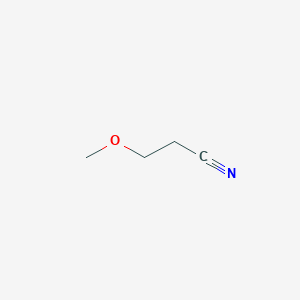
3-Methoxypropionitrile
Cat. No. B090507
Key on ui cas rn:
110-67-8
M. Wt: 85.1 g/mol
InChI Key: OOWFYDWAMOKVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04091224
Procedure details


To a three-necked reaction vessel equipped with stirrer, gas delivery tube, thermometer and reflux condenser is charged 85.1 parts of 3-methoxypropionitrile, 32.0 parts of reagent grade methanol and 300 parts of toluene. The exit from the reflux condenser is connected to a drying tower filled with a commercially available drying agent and a bath is provided for cooling the vessel below 0° C. Hydrochloric acid gas flow is controlled by means of a rotameter and is passed through a calcium chloride filled trap which serves both as a means for drying the gas and as a receiver in case liquid is sucked back into the line. After charging the reagents and toluene, the solution is stirred and cooled to 3° C. and the HCl gas is then fed, while controlling the temperature to -4° to 1° C., until 38.0 parts have been added. The HCl gas is added as rapidly as possible commensurate with complete adsorption and good temperature control. The mixture is then stirred for 15 hours in an ice bath (maximum 10° C.). Crystals of methyl-3-methoxypropionimidate hydrochloride appear 2.25 hours after the HCl addition is complete. 46.5 Hours after the HCl addition is stopped, an 80% yield of methyl-3-methoxypropionimidate hydrochloride is formed.




Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]#[N:6].[CH3:7][OH:8].[ClH:9]>C1(C)C=CC=CC=1>[ClH:9].[CH3:7][O:8][C:5](=[NH:6])[CH2:4][CH2:3][O:2][CH3:1] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
3 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a three-necked reaction vessel equipped with stirrer, gas delivery tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer and reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with a commercially available drying agent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a bath is provided
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for cooling the vessel below 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is passed through a calcium chloride filled trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for drying the gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to -4° to 1° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
until 38.0 parts have been added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The HCl gas is added as rapidly as possible commensurate with complete adsorption and good temperature control
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred for 15 hours in an ice bath (maximum 10° C.)
|
|
Duration
|
15 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the HCl addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
46.5 Hours after the HCl addition
|
Outcomes


Product
Details
Reaction Time |
2.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC(CCOC)=N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
